molecular formula C7H6O3S B183272 Methyl 3-formylthiophene-2-carboxylate CAS No. 67808-71-3

Methyl 3-formylthiophene-2-carboxylate

Cat. No. B183272
CAS RN: 67808-71-3
M. Wt: 170.19 g/mol
InChI Key: PPNVUVBYMGWBSG-UHFFFAOYSA-N
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Description

Methyl 3-formylthiophene-2-carboxylate, also known as MFTC, is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless to pale yellow liquid with a fruity odor. MFTC has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Drug Delivery Applications of Metal-Organic Frameworks (MOFs)

  • Scientific Field : Biomedical Engineering, Drug Delivery .
  • Application Summary : Metal-Organic Frameworks (MOFs) and their nanoscale counterparts (NMOFs) have emerged as useful tools for biomedical applications, specifically for drug delivery . Due to their porous framework, large surface area, tunability, and easy surface functionalization, MOFs and NMOFs offer high drug loading capacity and controlled release at the target site .
  • Methods of Application : The synthesis of MOFs involves a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process, to form highly tailorable crystalline materials having pores in the nanometer range .
  • Results or Outcomes : The use of MOFs as drug carriers has shown promising results in terms of high drug loading capacity and controlled release at the target site .

Anti-Inflammatory Agents

  • Scientific Field : Pharmacology, Medicinal Chemistry .
  • Application Summary : Methyl 3-formylthiophene-2-carboxylate could potentially be used in the synthesis of novel molecules as potential anti-inflammatory agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .

properties

IUPAC Name

methyl 3-formylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNVUVBYMGWBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292333
Record name methyl 3-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formylthiophene-2-carboxylate

CAS RN

67808-71-3
Record name 67808-71-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formyl-2-thiophenecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HFT8H894
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EC Taylor, LD Jennings, Z Mao, B Hu… - The Journal of …, 1997 - ACS Publications
… Thus, reductive amination of methyl 3-formylthiophene-2-carboxylate (34) with diethyl glutamate yielded the mixed methyl ethyl ester 35; by contrast, reductive amination of 34 with …
Number of citations: 37 pubs.acs.org
N Sharmila - J. Org. Chem, 2007 - academia.edu
In an ongoing project we desired the large scale synthesis of various heteroaromatic carboxylates bearing a reactive aldehyde group. The simple and ready availability of starting …
Number of citations: 0 www.academia.edu
JK Augustine, YA Naik, AB Mandal, N Chowdappa… - Tetrahedron, 2008 - Elsevier
Hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group to corresponding aldehydes without affecting the ester group was successfully accomplished in high …
Number of citations: 19 www.sciencedirect.com

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